molecular formula C7H8ClNO2 B13345562 (5-Chloro-4-methoxypyridin-2-yl)methanol

(5-Chloro-4-methoxypyridin-2-yl)methanol

Cat. No.: B13345562
M. Wt: 173.60 g/mol
InChI Key: ONEDJPAUQCOCCJ-UHFFFAOYSA-N
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Description

(5-Chloro-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methoxypyridin-2-yl)methanol typically involves the chlorination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by a reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Chloro-4-methoxypyridin-2-yl)methanol is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxypyridin-4-yl)methanol
  • (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol
  • (5-Methoxypyridin-3-yl)methanol

Uniqueness

(5-Chloro-4-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chlorine atom and a methoxy group in specific positions provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in targeted research applications .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(5-chloro-4-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3

InChI Key

ONEDJPAUQCOCCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=C1)CO)Cl

Origin of Product

United States

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